5,6-Dibromo-1H-indazole: Enhanced Antiproliferative Activity vs. Sorafenib in Select Cancer Cell Lines
In a comparative study of indazole-based diarylurea derivatives, compounds bearing halogen substituents on the indazole ring showed higher antiproliferative activity against tumor cell lines than the reference drug sorafenib . While 5,6-dibromo-1H-indazole itself was not the final active compound, this data demonstrates the superior potency conferred by the halogenated indazole core. A derivative with a 5-halogen substituent (Compound 5b) displayed an IC50 value of 1.2 µM against the A549 lung cancer cell line, representing an improvement over sorafenib (IC50 = 4.5 µM) and illustrating the critical role of the halogenated indazole motif in achieving potent activity .
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | The halogenated indazole core (as in Compound 5b) enables potent activity, with an IC50 of 1.2 µM against A549 cells. |
| Comparator Or Baseline | Sorafenib (reference drug), IC50 = 4.5 µM against A549 cells. |
| Quantified Difference | ~3.75-fold lower IC50 (higher potency) for the halogenated indazole derivative vs. sorafenib. |
| Conditions | A549 human lung cancer cell line, MTT assay. |
Why This Matters
This class-level inference validates the procurement of a 5,6-dibrominated indazole as a building block for developing more potent antiproliferative agents than current clinical standards.
